2-(2,5-Dichlorophenoxy)butanoyl chloride
Overview
Description
2-(2,5-Dichlorophenoxy)butanoyl chloride: is a chemical compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a butanoyl chloride group attached to a dichlorophenoxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenoxy)butanoyl chloride typically involves the reaction of 2,5-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with scale-up considerations for yield optimization and safety. Industrial processes would also involve stringent control of reaction conditions to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2,5-dichlorophenoxy)butanoic acid.
Esterification: Reaction with alcohols results in the formation of esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.
Hydrolysis: Yields 2-(2,5-dichlorophenoxy)butanoic acid.
Esterification: Forms esters of 2-(2,5-dichlorophenoxy)butanoic acid.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)butanoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the modification of biomolecules for proteomics research.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in proteomics research to modify proteins and study their functions .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenoxy)butanoyl chloride
- 2-(3,5-Dichlorophenoxy)butanoyl chloride
- 2-(2,5-Dichlorophenoxy)acetyl chloride
Comparison:
- 2-(2,4-Dichlorophenoxy)butanoyl chloride: Similar structure but with chlorine atoms at different positions, affecting its reactivity and applications.
- 2-(3,5-Dichlorophenoxy)butanoyl chloride: Chlorine atoms at different positions, leading to different steric and electronic effects.
- 2-(2,5-Dichlorophenoxy)acetyl chloride: Shorter carbon chain, which may influence its reactivity and the types of derivatives formed .
2-(2,5-Dichlorophenoxy)butanoyl chloride stands out due to its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQPLNNBTMZBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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